4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate
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Overview
Description
4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE is a complex organic compound that features a nitro group, an isoindole moiety, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE typically involves multi-step organic reactions. One common method involves the nitration of isoindole derivatives followed by acylation and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include amine derivatives, reduced isoindole compounds, and various substituted aromatic compounds.
Scientific Research Applications
4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoindole moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]BENZOIC ACID
- 4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL METHYL ESTER
Uniqueness
4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11N3O7 |
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Molecular Weight |
369.28 g/mol |
IUPAC Name |
[4-[(5-nitro-1,3-dioxoisoindol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H11N3O7/c1-9(21)27-12-5-2-10(3-6-12)15(22)18-19-16(23)13-7-4-11(20(25)26)8-14(13)17(19)24/h2-8H,1H3,(H,18,22) |
InChI Key |
OKQWACZKUDKTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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